Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, (alphaR)-
Description
The compound "Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, (alphaR)-" features a benzene ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the alpha carbon. The alpha carbon is further modified with a tert-butoxycarbonyl (Boc)-protected amino group, and the stereochemistry is specified as R-configuration. This structure is characteristic of intermediates used in peptide synthesis or drug development, where the Boc group enhances stability during synthetic processes .
Properties
IUPAC Name |
(2R)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKDUAEXGBAKC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxy Group: The methoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting phenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development :
- Antibacterial Activity :
- Biochemical Research :
Case Study 1: Synthesis of Cefprozil
Cefprozil is a semisynthetic oral cephalosporin antibiotic derived from (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid. The synthesis involves multiple steps where this compound acts as a crucial intermediate, demonstrating its importance in antibiotic development .
Case Study 2: Antibacterial Efficacy
A study investigating various benzeneacetic acid derivatives highlighted that compounds with substitutions at the para position significantly increased antibacterial activity against strains such as Staphylococcus aureus. The study concluded that modifications to the benzene ring could enhance therapeutic potential .
Mechanism of Action
The mechanism of action of Boc-®-2-Amino-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated Derivatives: Compounds with fluorine (947733-34-8) or iodine (195005-73-3) at the 3-position exhibit increased electronegativity or molecular weight, respectively. Fluorine is often used to improve metabolic stability in drug candidates, while iodine may serve in radiolabeling .
Stereochemical Considerations :
- The R-configuration in the target compound and analogs like 947733-34-8 ensures stereoselective interactions in biological systems, critical for enzyme binding or receptor affinity .
Functional Group Interactions: The Boc-protected amino group is a common strategy to prevent unwanted reactions during synthesis. Its presence across analogs highlights its utility in intermediate protection . Hydroxy groups (174146-47-5) improve water solubility, making such derivatives suitable for aqueous-phase applications .
Biological Activity
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, commonly referred to as (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid, is a compound with significant biological activity that has garnered interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.31 g/mol
- CAS Number : 10912956
The compound features a benzeneacetic acid backbone with a dimethylethoxycarbonyl amino group and a methoxy substitution at the para position. This structural configuration is crucial for its biological interactions and activity.
Research indicates that (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-benzeneacetic acid exhibits various biological activities, primarily through modulation of metabolic pathways and enzyme inhibition. Notably, it has been studied for its potential effects on:
- Oxidative Phosphorylation Inhibition : Similar compounds have demonstrated the ability to inhibit mitochondrial function, leading to decreased ATP production. This mechanism is particularly relevant in cancer cells that rely heavily on aerobic metabolism for growth .
- Enzyme Interactions : The compound interacts with several metabolic enzymes and transporters, including:
Anticancer Activity
A pivotal study explored the anticancer potential of related benzene derivatives. The research highlighted that compounds with structural similarities to (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-benzeneacetic acid exhibited significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MIA PaCa-2 | 0.58 |
| Compound B | UM16 | 0.31 |
| (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxy-benzeneacetic acid | TBD | TBD |
These findings suggest that this class of compounds could be developed as effective anticancer agents targeting specific metabolic pathways in tumor cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-benzeneacetic acid. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. The specific pathways involved include inhibition of NF-kB signaling and modulation of COX-2 expression.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Initial toxicity studies suggest that (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-benzeneacetic acid has a favorable safety profile in preclinical models. However, comprehensive toxicological evaluations are necessary before advancing to clinical trials.
Q & A
What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) amino group at the α-position of benzeneacetic acid derivatives?
Methodological Answer:
The Boc-protected α-amino group in this compound is typically synthesized via a two-step process:
Amination : React the α-carbon of benzeneacetic acid with a Boc-protected amine using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF.
Methoxy Substitution : Introduce the 4-methoxy group via electrophilic aromatic substitution using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) under controlled temperature (0–5°C).
Chiral resolution of the (alphaR)-enantiomer can be achieved using chiral HPLC with a cellulose-based column or enzymatic resolution with lipases .
How can the stereochemical configuration (alphaR) be confirmed experimentally?
Methodological Answer:
Use X-ray crystallography to resolve the absolute configuration, particularly if the compound crystallizes in a suitable space group. Alternatively, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., density functional theory) can correlate experimental spectra with predicted chiral centers. For NMR, NOESY or ROESY experiments can identify spatial proximity between the Boc-protected amino group and the 4-methoxy substituent, supporting the (R)-configuration .
What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR vs. MS)?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and high-resolution mass spectrometry (HRMS) data often arise from impurities or tautomerism. To resolve this:
- HRMS : Confirm molecular formula using electrospray ionization (ESI) or TOF-MS with <5 ppm mass accuracy.
- 2D NMR : Perform HSQC and HMBC to assign carbon-proton correlations and detect hidden proton environments.
- LC-MS/MS : Use hyphenated techniques to isolate and fragment impurities, comparing retention times and fragmentation patterns with synthetic intermediates .
How does the 4-methoxy group influence the compound’s metabolic stability in biological assays?
Methodological Answer:
The 4-methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. To validate:
In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and monitor demethylation via LC-MS.
Stability Assays : Compare half-life (t₁/₂) with non-methoxy analogs under simulated physiological conditions (pH 7.4, 37°C).
Molecular Docking : Model interactions between the methoxy group and CYP3A4/2D6 active sites to predict steric hindrance .
What experimental strategies can address conflicting bioactivity data in p53-dependent pathways?
Methodological Answer:
If the compound shows variable effects in p53-wild-type vs. p53-null cell lines:
- Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., EMT markers like E-cadherin, vimentin) in silica-treated bronchial epithelial cells.
- Metabolomic Integration : Use GC-MS or LC-MS to quantify phenylacetylglutamine (a downstream metabolite linked to benzeneacetic acid) and correlate with p53 status.
- CRISPR Knockout : Validate p53 dependency by repeating assays in isogenic p53-knockout cell lines .
How can researchers optimize reaction conditions to minimize racemization during Boc protection?
Methodological Answer:
Racemization at the α-carbon is a key challenge. Mitigation strategies include:
- Low-Temperature Reactions : Conduct coupling reactions at −20°C to slow base-catalyzed racemization.
- Mild Bases : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) instead of DMAP.
- Chiral Auxiliaries : Temporarily introduce a chiral auxiliary (e.g., Evans oxazolidinone) to stabilize the transition state .
What computational methods predict the compound’s solubility and bioavailability?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to estimate solubility.
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict passive diffusion.
- Caco-2 Permeability Assays : Validate predictions experimentally using monolayer permeability models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
